molecular formula C7H12O2 B2684106 4-Methoxy-1-oxaspiro[2.4]heptane CAS No. 2162928-60-9

4-Methoxy-1-oxaspiro[2.4]heptane

Cat. No. B2684106
CAS RN: 2162928-60-9
M. Wt: 128.171
InChI Key: GQSRQVOUWNCFMG-UHFFFAOYSA-N
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Description

4-Methoxy-1-oxaspiro[2.4]heptane is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as MOSH and is a bicyclic ketone that contains a spirocyclic system. MOSH has a molecular weight of 140.21 g/mol and a melting point of 63-65°C. In

Mechanism of Action

The mechanism of action of MOSH is not well understood, but it is believed to act as a Lewis acid catalyst due to the presence of the spirocyclic system. MOSH has been shown to catalyze various reactions, such as the Diels-Alder reaction, Michael addition, and aldol reaction. The catalytic activity of MOSH can be improved by modifying the structure of the compound.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of MOSH. However, it has been reported to have low toxicity and is not mutagenic or carcinogenic. MOSH has been used as a solvent in the extraction of natural products and has been shown to have good solubility for various compounds.

Advantages and Limitations for Lab Experiments

One advantage of using MOSH in lab experiments is its low toxicity and good solubility for various compounds. MOSH can also act as a chiral building block for the synthesis of biologically active compounds. However, the synthesis of MOSH can be challenging, and the yield can be low. In addition, MOSH is not commercially available, and it may be difficult to obtain in large quantities.

Future Directions

There are several future directions for the research on MOSH. One area of interest is the development of new synthesis methods that can improve the yield and efficiency of MOSH synthesis. Another direction is the exploration of the catalytic activity of MOSH for new reactions and the optimization of the reaction conditions. MOSH can also be used as a starting material for the synthesis of new spirocyclic compounds with potential applications in drug discovery. Finally, the use of MOSH as a solvent in the synthesis of MOFs can be further explored to improve the properties and performance of these materials.
Conclusion
In conclusion, MOSH is a synthetic compound that has potential applications in scientific research, particularly in the field of organic synthesis. It can be synthesized using various methods and has been shown to have low toxicity and good solubility for various compounds. MOSH can act as a chiral building block for the synthesis of biologically active compounds and can be used as a catalyst for various reactions. However, the synthesis of MOSH can be challenging, and the yield can be low. There are several future directions for the research on MOSH, including the development of new synthesis methods, exploration of catalytic activity, and the use of MOSH as a starting material for the synthesis of new compounds.

Synthesis Methods

MOSH can be synthesized using a variety of methods. One common method is the reaction of 2-methylcyclohexanone with methoxyacetaldehyde in the presence of an acid catalyst. Another method involves the reaction of 2-methylcyclohexanone with paraformaldehyde and methanol in the presence of a Lewis acid catalyst. The yield of MOSH can be improved by optimizing the reaction conditions, such as temperature, time, and catalyst concentration.

Scientific Research Applications

MOSH has potential applications in scientific research, particularly in the field of organic synthesis. It can be used as a starting material for the synthesis of various compounds, such as spirolactones and spirocyclic compounds. MOSH can also be used as a chiral building block for the synthesis of biologically active compounds. In addition, MOSH has been used as a solvent in the synthesis of metal-organic frameworks (MOFs).

properties

IUPAC Name

4-methoxy-1-oxaspiro[2.4]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-8-6-3-2-4-7(6)5-9-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSRQVOUWNCFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC12CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1-oxaspiro[2.4]heptane

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